A Guide to Diethyl [bis(methylthio)methyl]phosphonate: A Versatile Reagent for Carbon-Carbon Bond Formation
A Guide to Diethyl [bis(methylthio)methyl]phosphonate: A Versatile Reagent for Carbon-Carbon Bond Formation
Introduction
In the landscape of modern organic synthesis, the development of reagents that offer both reliability and versatility is paramount for the efficient construction of complex molecular architectures. Diethyl [bis(methylthio)methyl]phosphonate has emerged as a powerful tool, primarily recognized for its role as a Horner-Wadsworth-Emmons (HWE) reagent and as a masked formyl anion equivalent. Its unique structure, featuring a phosphonate moiety for olefination and a dithioacetal group for umpolung strategies, provides synthetic chemists with a robust method for one-carbon homologation and the synthesis of valuable ketene dithioacetal intermediates.
This technical guide provides an in-depth exploration of the chemical properties and synthetic applications of diethyl [bis(methylthio)methyl]phosphonate. We will delve into its core reactivity, examine the mechanistic underpinnings of its transformations, provide field-proven experimental protocols, and illustrate its utility in multistep synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent's full potential.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
Physical and Chemical Properties
The key properties of diethyl [bis(methylthio)methyl]phosphonate are summarized below. These data are essential for planning reactions, particularly concerning solvent choice, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 62999-70-6 | [1] |
| Molecular Formula | C₇H₁₇O₃PS₂ | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 1.167 g/cm³ | [1][2] |
| Boiling Point | 303.7°C at 760 mmHg | [1][2] |
| Flash Point | 137.5°C | [2] |
| Refractive Index | 1.492 | [2] |
Safety and Handling
Proper handling is crucial due to the reagent's potential hazards.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE) : Use in a well-ventilated fume hood. Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage : Store in a cool, dry place away from oxidizing agents.
Core Reactivity: A Duality of Function
The synthetic power of diethyl [bis(methylthio)methyl]phosphonate stems from its dual reactivity, acting as both an olefination reagent and a nucleophilic formyl anion synthon.
The Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of Ketene Dithioacetals
The primary application of this phosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds.[3] Unlike the classical Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than a phosphonium ylide.[4] A significant practical advantage is that the byproduct, a diethyl phosphate salt, is water-soluble, greatly simplifying product purification.[3]
When diethyl [bis(methylthio)methyl]phosphonate is used, its reaction with aldehydes and ketones does not produce a simple alkene but instead yields a ketene dithioacetal . These products are versatile synthetic intermediates themselves.
The mechanism proceeds through three key steps:
-
Deprotonation : A strong base (e.g., n-BuLi, NaH, KHMDS) abstracts the acidic proton on the carbon flanked by the sulfur and phosphorus groups, generating a highly stabilized phosphonate carbanion.
-
Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Elimination : The intermediate collapses via a four-membered oxaphosphetane ring, which then fragments to yield the E/Z alkene (the ketene dithioacetal) and the water-soluble phosphate salt.[4] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4][5]
Caption: HWE mechanism for ketene dithioacetal synthesis.
Umpolung: The Formyl Anion Synthon
The concept of "umpolung," or polarity inversion, is a cornerstone of modern synthetic strategy.[6] Typically, a carbonyl carbon is electrophilic (an acyl cation equivalent). Diethyl [bis(methylthio)methyl]phosphonate allows for a reversal of this reactivity.[7] The dithioacetal group serves as a masked carbonyl. Upon deprotonation, the central carbon becomes strongly nucleophilic, effectively behaving as a formyl anion synthon .[7][8]
This nucleophilic carbanion can attack a wide range of electrophiles (e.g., alkyl halides, epoxides), allowing for the introduction of a protected formyl group. Subsequent hydrolysis of the dithioacetal, often using reagents like HgCl₂ or under oxidative conditions, unmasks the aldehyde functionality.
Caption: Workflow for aldehyde to ester homologation.
This methodology has been applied in the synthesis of complex molecules and natural products where precise carbon chain extension is required.
Experimental Protocols
The following protocols are provided as a guide for common transformations using diethyl [bis(methylthio)methyl]phosphonate. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol: Synthesis of a Ketene Dithioacetal via HWE Reaction
This procedure is adapted from established methods for the olefination of aldehydes. Materials:
-
Diethyl [bis(methylthio)methyl]phosphonate
-
Aldehyde or Ketone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen/argon)
Procedure:
-
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add diethyl [bis(methylthio)methyl]phosphonate (1.1 equivalents) and dissolve in anhydrous THF.
-
Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe over 10-15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Addition of Carbonyl : Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.
-
Reaction : Stir the reaction mixture at -78 °C for 15-30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching : Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel. Extract with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Workup : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to afford the pure ketene dithioacetal.
Protocol: Hydrolysis of Ketene Dithioacetal to a Methyl Ester
This procedure demonstrates the unmasking of the carbonyl equivalent to achieve homologation. Materials:
-
Ketene dithioacetal (from Protocol 4.1)
-
Methanol (MeOH)
-
Copper(II) sulfate (CuSO₄)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Setup : Dissolve the ketene dithioacetal (1.0 equivalent) in a methanolic solution of CuSO₄ (e.g., 0.2 M).
-
Reaction : Heat the mixture at reflux (approx. 65 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Workup : After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Extraction : Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the one-carbon homologated methyl ester.
Conclusion
Diethyl [bis(methylthio)methyl]phosphonate is a uniquely versatile reagent that masterfully combines the principles of the Horner-Wadsworth-Emmons reaction with the synthetic strategy of umpolung. Its ability to reliably generate ketene dithioacetals from a wide range of carbonyl compounds makes it an invaluable precursor for one-carbon homologation and the synthesis of various sulfur-containing heterocycles. For researchers in medicinal chemistry and materials science, this reagent provides a predictable and efficient pathway for constructing key molecular scaffolds. A firm grasp of its reactivity, mechanisms, and handling protocols will undoubtedly empower chemists to devise more elegant and effective synthetic routes.
References
-
CHEMSRC. DIETHYL [BIS(METHYLTHIO)METHYL]PHOSPHONATE. [Link]
-
LookChem. Cas 62999-70-6, DIETHYL [BIS(METHYLTHIO)METHYL]PHOSPHONATE. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Postigo, A., et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(18), 2206-2230.
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258.
-
University of Regensburg. Umpolung. [Link]
-
Princeton University. Umpolung: Carbonyl Synthons. [Link]
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